molecular formula C23H24BrNO5 B11135750 5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11135750
M. Wt: 474.3 g/mol
InChI Key: UIWRKGGKHAZOLV-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a bromophenyl group, a hydroxy group, a methoxyethyl group, and a propan-2-yloxybenzoyl group. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves multiple steps, including:

    Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: This might involve a bromination reaction using bromine or a brominating agent.

    Addition of the hydroxy group: This could be introduced through a hydroxylation reaction.

    Attachment of the methoxyethyl group: This might involve an etherification reaction.

    Incorporation of the propan-2-yloxybenzoyl group: This could be achieved through an esterification or acylation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group could undergo oxidation to form a carbonyl group.

    Reduction: The bromophenyl group could be reduced to a phenyl group.

    Substitution: The bromine atom could be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation products: Formation of ketones or aldehydes.

    Reduction products: Formation of dehalogenated compounds.

    Substitution products: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biological activity: Potential use in studying the biological activity of similar compounds, such as enzyme inhibition or receptor binding.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interaction with receptors: Modulating receptor activity.

    Pathways involved: Affecting specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Unique due to its specific combination of functional groups.

    Other pyrrol-2-one derivatives: Similar core structure but different substituents.

    Other bromophenyl compounds: Similar bromophenyl group but different core structures.

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C23H24BrNO5

Molecular Weight

474.3 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24BrNO5/c1-14(2)30-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(24)13-16)25(11-12-29-3)23(28)22(19)27/h4-10,13-14,20,26H,11-12H2,1-3H3/b21-19-

InChI Key

UIWRKGGKHAZOLV-VZCXRCSSSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC(=CC=C3)Br)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.